![molecular formula C12H13N5O B14704255 4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one CAS No. 22279-54-5](/img/structure/B14704255.png)
4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a prop-2-en-1-ylamino group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as guanidine derivatives with suitable aldehydes or ketones.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Addition of the Prop-2-en-1-ylamino Group: This group can be added through nucleophilic addition reactions involving allylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and prop-2-en-1-ylamino groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the triazine ring or the phenyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Oxides, imines, and other oxidized derivatives.
Reduction Products: Reduced triazine derivatives and phenyl group derivatives.
Substitution Products: Various substituted triazine derivatives with different functional groups.
Scientific Research Applications
4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, disrupting cellular processes and leading to cell death. In anticancer applications, the compound may interfere with signaling pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
4-Amino-6-phenyl-1,2,4-triazin-5(4H)-one: Lacks the prop-2-en-1-ylamino group, resulting in different chemical and biological properties.
6-Phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one:
4-Amino-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one: Lacks the phenyl group, leading to different interactions with biological targets.
Uniqueness: 4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one is unique due to the presence of all three functional groups (amino, phenyl, and prop-2-en-1-ylamino) attached to the triazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making the compound a versatile candidate for various applications in research and industry.
Properties
CAS No. |
22279-54-5 |
|---|---|
Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-amino-6-phenyl-3-(prop-2-enylamino)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H13N5O/c1-2-8-14-12-16-15-10(11(18)17(12)13)9-6-4-3-5-7-9/h2-7H,1,8,13H2,(H,14,16) |
InChI Key |
AOSAOKLJVRIKQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NN=C(C(=O)N1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


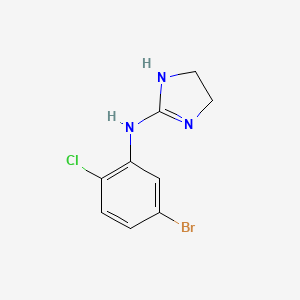
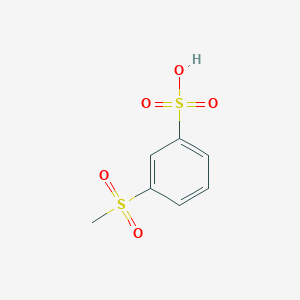
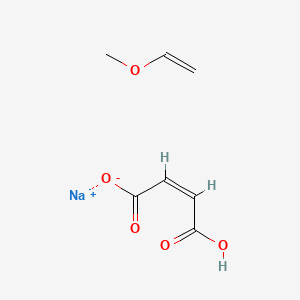
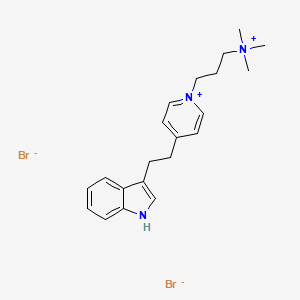
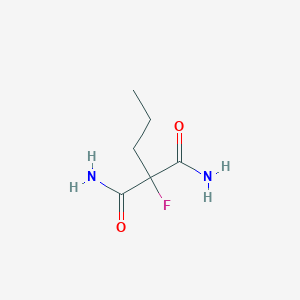
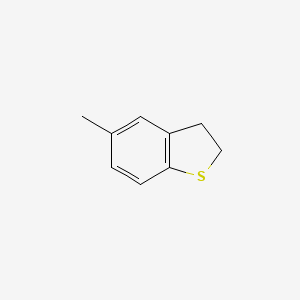
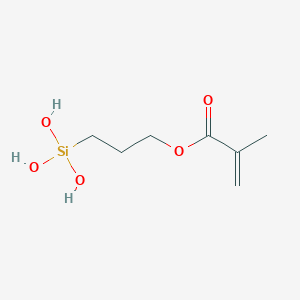
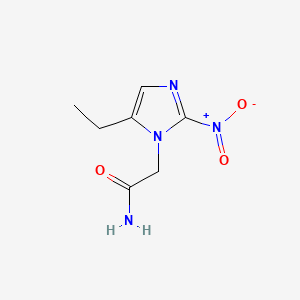

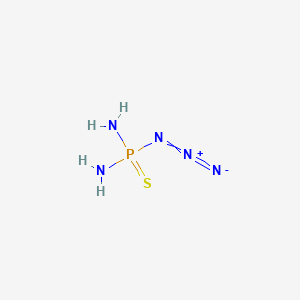
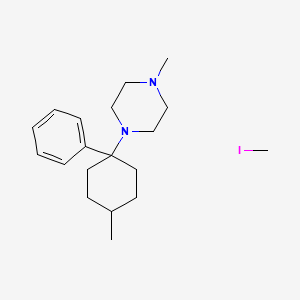
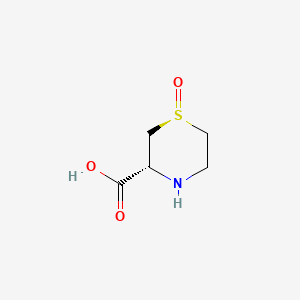
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
